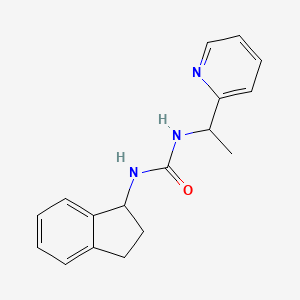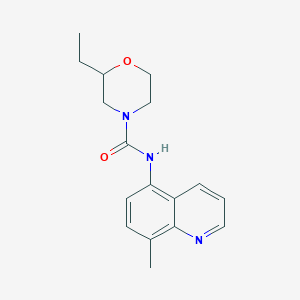
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea, also known as GW-501516 or Cardarine, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It is classified as a selective androgen receptor modulator (SARM) and is known for its ability to enhance endurance and fat burning.
Wirkmechanismus
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved endurance and fat burning.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased expression of genes involved in mitochondrial biogenesis. It has also been shown to improve endurance and reduce muscle damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea in lab experiments include its ability to improve endurance and increase fat burning, making it a useful tool for studying the effects of exercise on metabolism. However, its potential for abuse in sports and its lack of long-term safety data are limitations that should be considered when using this compound in research.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea, including studies on its long-term safety and efficacy, as well as its potential therapeutic applications in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on metabolism and endurance.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea involves the reaction of 2-methyl-4-(trifluoromethyl)quinoline with ethyl chloroformate to form ethyl 2-(2-methyl-4-(trifluoromethyl)quinolin-3-yl)acetate. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form 1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea has been extensively studied for its potential applications in the fields of sports enhancement and medicine. It has been shown to improve endurance and increase fat burning in animal models, making it a popular choice among athletes and bodybuilders. Additionally, it has been studied for its potential therapeutic effects in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-(1-pyridin-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(15-8-4-5-11-18-15)19-17(21)20-16-10-9-13-6-2-3-7-14(13)16/h2-8,11-12,16H,9-10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYDEMPTHBRZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)


![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
